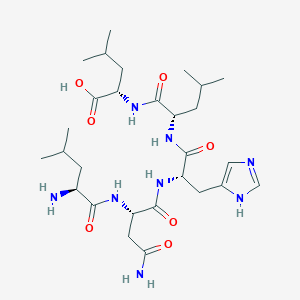

L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine

Description

Properties

CAS No. |

920530-93-4 |

|---|---|

Molecular Formula |

C28H48N8O7 |

Molecular Weight |

608.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C28H48N8O7/c1-14(2)7-18(29)24(38)33-21(11-23(30)37)27(41)35-20(10-17-12-31-13-32-17)26(40)34-19(8-15(3)4)25(39)36-22(28(42)43)9-16(5)6/h12-16,18-22H,7-11,29H2,1-6H3,(H2,30,37)(H,31,32)(H,33,38)(H,34,40)(H,35,41)(H,36,39)(H,42,43)/t18-,19-,20-,21-,22-/m0/s1 |

InChI Key |

WHQWKDKORGIOST-YFNVTMOMSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Attachment of the first amino acid: The first amino acid, L-leucine, is attached to the resin through its carboxyl group.

Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.

Coupling: The next amino acid, L-asparagine, is activated using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and added to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for L-histidine, L-leucine, and the final L-leucine.

Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction for peptides, breaking peptide bonds under acidic, alkaline, or enzymatic conditions.

Acidic Hydrolysis

-

Conditions : 6M HCl, 110°C, 24–72 hours.

-

Products : Free amino acids (leucine, asparagine, histidine) with partial deamidation of asparagine to aspartic acid .

-

Kinetics : Leucine residues (hydrophobic) slow hydrolysis rates compared to polar residues like histidine .

Alkaline Hydrolysis

-

Conditions : 0.1M NaOH, 100°C, 4–6 hours.

-

Products : Racemization of chiral centers and β-elimination at asparagine residues, forming succinimide intermediates .

Enzymatic Hydrolysis

-

Proteases : Trypsin (cleaves C-terminal to lysine/arginine) and chymotrypsin (targets aromatic residues) show limited activity due to the absence of preferred cleavage sites.

-

Specialized Enzymes :

Thermal Stability and Cyclization

Heating induces structural changes:

Post-Translational Modifications

-

Phosphorylation : Histidine’s imidazole group undergoes phosphorylation at neutral pH, altering peptide charge .

-

Oxidation : Methionine-like reactivity observed in leucine side chains under oxidative stress, forming hydroxylated derivatives .

Ligase-Catalyzed Reactions

-

ATP-dependent ligases : Incorporate non-canonical amino acids (e.g., β-alanine) at C-terminal leucine in the presence of Mg²⁺/ATP .

-

Substrate specificity : Proline analogs (cis-4-hydroxyproline) are tolerated at N-terminal positions, enabling synthesis of hybrid peptides .

Interaction with Metal Ions

Histidine’s imidazole group chelates divalent cations (e.g., Zn²⁺, Cu²⁺), affecting peptide conformation and reactivity:

| Metal Ion | Interaction Site | Effect | Source |

|---|---|---|---|

| Zn²⁺ | His imidazole, Leu carboxyl | Stabilizes β-sheet structures | |

| Cu²⁺ | Asn amide, His side chain | Induces oxidative degradation via ROS |

Biodegradation

-

Microbial degradation : Pseudomonas spp. hydrolyze Leu-Asn bonds via extracellular proteases, yielding tripeptide fragments .

Comparative Reactivity Table

| Reaction Type | Key Residues Involved | Rate Constant (k, s⁻¹) | Conditions |

|---|---|---|---|

| Acidic Hydrolysis | Asn, His | 1.2 × 10⁻⁶ | 6M HCl, 110°C |

| Enzymatic Cleavage | Leu (N-terminal) | 4.8 × 10⁻³ | Leu aminopeptidase, pH 7.5 |

| Thermal Cyclization | Leu-Leu termini | 3.5 × 10⁻⁴ | 150°C, solid-state |

Scientific Research Applications

Biochemical Research

L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine has been studied for its role in protein synthesis and metabolic regulation. Leucine, a key component of this peptide, is known for its ability to activate the mTOR signaling pathway, which plays a crucial role in muscle protein synthesis and cellular metabolism .

Table 1: Key Biological Activities of L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine

Pharmacological Applications

Research indicates that peptides containing leucine may have therapeutic potential in treating metabolic disorders such as obesity and type 2 diabetes. The activation of the mTOR pathway by leucine is linked to improved insulin sensitivity and lipid metabolism .

Case Study: Leucine Supplementation in Obesity Management

A study demonstrated that leucine supplementation could decrease body adiposity in specific conditions while enhancing muscle mass during caloric deficits. This suggests its potential use as a dietary supplement for weight management .

Nutritional Science

The role of L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine in nutrition is significant, particularly concerning muscle recovery and growth. Leucine-rich peptides are often incorporated into dietary supplements aimed at athletes and individuals undergoing resistance training.

Table 2: Nutritional Implications of Leucine-Rich Peptides

| Application | Target Group | Benefits |

|---|---|---|

| Muscle Recovery | Athletes | Enhances recovery post-exercise |

| Muscle Growth | Bodybuilders | Stimulates protein synthesis |

| Metabolic Health | Obese Individuals | Improves insulin sensitivity and metabolism |

Cellular Studies

L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine has been investigated for its effects on cellular processes such as apoptosis and cell proliferation. Studies have shown that leucine can modulate lymphocyte responses during immune challenges, indicating its potential role in immunotherapy .

Mechanism of Action

The mechanism of action of L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to changes in the target’s activity or function. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Key Observations:

Amino Acid Composition: The target peptide lacks charged residues (e.g., Lys, Asp) compared to larger peptides in and , reducing its solubility but enhancing membrane permeability.

Molecular Weight :

- The target peptide (~598.7 Da) is significantly smaller than compounds in and , suggesting advantages in synthetic accessibility and pharmacokinetics.

Functional Implications :

- Peptides with multiple asparagine (Asn) residues (e.g., ) exhibit higher solubility due to hydrogen bonding, whereas leucine-rich sequences (e.g., target peptide) favor hydrophobic aggregation .

Suppliers and Commercial Availability

- Custom synthesis services (e.g., chem960.com ) are viable routes for obtaining specialized sequences .

Biological Activity

L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine is a pentapeptide composed of five amino acids. This compound is of interest due to its potential biological activities, particularly in metabolic regulation, muscle growth, and cellular signaling pathways. This article reviews the relevant literature on the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and implications for health.

1. Structure and Composition

The compound consists of the following amino acids:

- L-Leucine : An essential branched-chain amino acid (BCAA) known for its role in protein synthesis and muscle metabolism.

- L-Asparagine : A non-essential amino acid that plays a role in the synthesis of proteins and nucleotides.

- L-Histidine : An essential amino acid involved in the synthesis of histamine and various metabolic processes.

The molecular formula for L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine is .

2.1 mTOR Signaling Pathway

L-Leucine is known to activate the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in regulating protein synthesis and cell growth. Studies indicate that leucine activates mTORC1 by promoting its translocation to lysosomal surfaces, where it interacts with growth factors and other amino acids . This activation leads to downstream effects such as:

- Increased ribosome biogenesis

- Enhanced translation initiation

- Stimulation of mitochondrial biogenesis .

2.2 Fatty Acid Oxidation

Leucine also influences lipid metabolism by activating AMP-activated protein kinase (AMPK), which promotes fatty acid oxidation and prevents lipid accumulation in skeletal muscle . This mechanism may have implications for managing obesity and metabolic disorders.

3.1 Clinical Trials

A double-blind, placebo-controlled pilot trial investigated the effects of L-Leucine-enriched essential amino acids (EAAs) on functional status in older adults. The study found that supplementation with 20% or 40% L-Leucine resulted in significant improvements in lean tissue mass (LTM) and functional performance measures such as grip strength and walking distance .

| Group | L-Leucine Percentage | Change in LTM (%) | Change in Grip Strength (%) |

|---|---|---|---|

| A | 20% | 1.1 ± 1.1 | Not reported |

| B | 40% | Significant | Significant |

| C | 0% (Placebo) | No change | No change |

3.2 Neuroprotective Effects

Research has indicated that L-Leucine may have neuroprotective properties. In studies with magnesium-deficient mice, FMOC-L-leucine demonstrated protective effects against seizures, suggesting potential therapeutic applications for neurological conditions .

4. Implications for Health

The biological activity of L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine suggests several health benefits:

- Muscle Health : Enhances muscle mass and function, particularly in aging populations.

- Metabolic Regulation : May aid in managing obesity and related metabolic disorders through improved lipid metabolism.

- Neuroprotection : Potential applications in treating neurological disorders due to its protective effects on neuronal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.